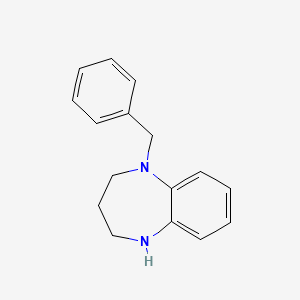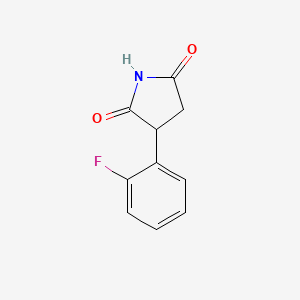
3-(2-Fluorophenyl)pyrrolidine-2,5-dione
Overview
Description
“3-(2-Fluorophenyl)pyrrolidine-2,5-dione” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is part of a class of molecules that have been widely used by medicinal chemists for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “3-(2-Fluorophenyl)pyrrolidine-2,5-dione” is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, have been found to exhibit a wide range of biological activities . These activities are influenced by various factors, including the spatial orientation of substituents and the different stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Fluorophenyl)pyrrolidine-2,5-dione” include a molecular weight of 193.17, a predicted density of 1.321±0.06 g/cm3, and a predicted boiling point of 357.2±42.0 °C .Scientific Research Applications
Drug Discovery
Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Treatment of Human Diseases
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are reported in bioactive molecules with target selectivity for the treatment of human diseases .
Anticonvulsant Activity
The pyrrolidine-2,5-dione ring is considered as a pharmacophore for many active compounds in the central nervous system, but it is most explored in terms of its anticonvulsant activity . A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized as potential anticonvulsant agents .
Analgesic Activity
The same series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have also been synthesized as potential analgesic agents .
Therapeutic Purposes
Several pyrrolidine-2,5-diones have been prepared for therapeutic purposes such as diabetes, inflammation, epileptic, cancer, pain, depression, and infectious .
Mechanism of Action
Future Directions
The pyrrolidine ring, as seen in “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, continues to be a versatile scaffold for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of these compounds in the treatment of various diseases .
properties
IUPAC Name |
3-(2-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZALYDZSHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1523862.png)
![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride](/img/structure/B1523866.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)
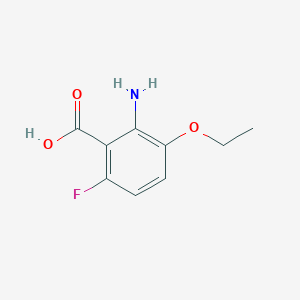

![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)
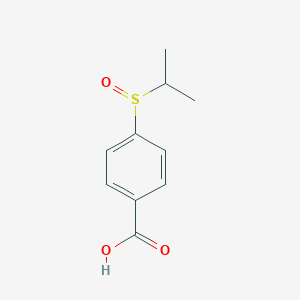
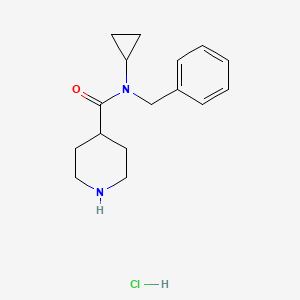

![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
